TAK-659 is classified as an oral, reversible tyrosine kinase inhibitor. It targets two key proteins:
The compound is primarily sourced from pharmaceutical research entities focusing on oncology therapeutics, with ongoing studies to evaluate its safety and efficacy in clinical settings .
The synthesis of TAK-659 involves several organic reactions aimed at constructing its core structure followed by the formation of the hydrochloride salt. Although specific proprietary methods are not disclosed, the general synthetic route includes:
The synthesis process is designed to ensure high purity and yield of TAK-659, which is crucial for its application in clinical research .
TAK-659 has a molecular formula of and a molecular weight of approximately 344.39 g/mol. Its structure features a complex arrangement that includes:
These structural components facilitate its binding to the ATP-binding sites of SYK and FLT3, thereby inhibiting their activity .
Recent studies utilizing crystallography have provided insights into how TAK-659 interacts with its target proteins. The compound forms hydrogen bonds with critical residues in the active site of SYK and FLT3, which is vital for its inhibitory action .
TAK-659 can participate in various chemical reactions, including:
The mechanism by which TAK-659 exerts its effects involves:
This inhibition leads to reduced cellular proliferation in cancer cells expressing high levels of SYK or FLT3, making it a promising candidate for treating conditions like chronic lymphocytic leukemia and diffuse large B-cell lymphoma .
TAK-659 is characterized by:
Key chemical properties include:
TAK-659 is primarily investigated for its applications in oncology, specifically targeting:
TAK-659 (mivavotinib) is an investigational small molecule inhibitor belonging to the class of type 1 tyrosine kinase inhibitors. Its core chemical structure consists of a morpholino-linked pyridopyrimidine scaffold, enabling competitive binding at the adenosine triphosphate (ATP)-binding sites of both spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). This structure confers reversible inhibition kinetics and facilitates deep penetration into the hydrophobic kinase pockets. Key structural elements include:
Table 1: Structural Components of TAK-659 and Their Functional Roles
Structural Component | Target Interaction | Functional Role |
---|---|---|
Pyridopyrimidinone core | SYK hinge region (Glu410, Phe413) | ATP-competitive binding; hydrogen bond formation |
Fluorophenyl group | FLT3 gatekeeper pocket (Phe691, Ala642) | Hydrophobic stacking; enhances selectivity for activated FLT3 conformations |
Morpholine substituent | SYK-specific hydrophobic pocket (Leu377, Val385) | Solubility enhancement; confers SYK selectivity over ZAP-70 |
Pyrrolidine linker | FLT3 catalytic loop (Asp829) | Positions molecule for salt bridge formation in FLT3 |
X-ray crystallography studies reveal that TAK-659 binds the SYK kinase domain (KD) in its active conformation. The inhibitor forms a bidentate hydrogen bond network between its pyridopyrimidine nitrogen atoms and the backbone amide of Glu410 in the SYK hinge region. The morpholino group extends into a solvent-exposed region, reducing steric clashes and improving pharmacokinetic properties. Crucially, the fluorophenyl group induces a conformational shift in the SYK P-loop, stabilizing a closed configuration that obstructs ATP access. This binding mode achieves an IC50 of 3.2 nM against purified SYK kinase, with >50-fold selectivity over most other kinases in comprehensive profiling studies. Molecular dynamics simulations indicate the binding stabilizes the SYK activation loop, preventing autophosphorylation at Tyr525/526 – a critical step in B-cell receptor signaling transduction.
TAK-659 demonstrates differential potency against FLT3 isoforms:
This selectivity profile stems from TAK-659's preferential binding to the "DFG-in" conformation stabilized by internal tandem duplication (ITD) mutations. The compound's fluorophenyl moiety occupies a hydrophobic pocket adjacent to the catalytic domain that is enlarged in FLT3-ITD variants, explaining the 4-fold increased affinity versus wild-type FLT3. Kinome-wide screening (against 290 kinases) confirmed selectivity, with only VEGFR2 (IC50 = 135 nM) and JAK3 (IC50 = 114 nM) showing significant off-target inhibition above 100 nM. In FLT3-dependent cell lines (MV4-11, MOLM-13), TAK-659 achieves nanomolar potency (EC50 = 11-28 nM), while RS4-11 (wild-type FLT3) requires 20-fold higher concentrations for equivalent inhibition [6].
Table 2: Selectivity Profile of TAK-659 Against Key Kinase Targets
Kinase Target | IC50 (nM) | Cellular Context | Structural Basis of Inhibition |
---|---|---|---|
SYK | 3.2 | OCI-LY10 lymphoma cells | Hinge region hydrogen bonding; P-loop stabilization |
FLT3-ITD | 4.6 | MV4-11 AML cells | Enhanced hydrophobic pocket engagement in activation loop |
FLT3-TKD | 5.8 | MOLM-13 AML cells | Salt bridge formation with Asp829; hydrophobic complementarity |
FLT3-WT | 18.3 | RS4-11 ALL cells | Reduced activation loop complementarity |
ZAP-70 | 75 | Primary T-cells | Steric clash with Leu327 in hinge region |
VEGFR2 | 135 | HUVEC endothelial cells | Partial engagement of hydrophobic front pocket |
Isothermal titration calorimetry (ITC) studies quantify TAK-659's binding thermodynamics:
The favorable enthalpy contributions indicate extensive hydrogen bonding and van der Waals interactions dominate binding, while positive entropy values suggest displacement of structured water molecules from hydrophobic pockets. Kinetic assays using surface plasmon resonance (SPR) demonstrate rapid association rates (kon = 1.2 × 107 M-1s-1 for SYK; 8.9 × 106 M-1s-1 for FLT3) and moderate dissociation rates (koff = 0.025 s-1 for SYK; 0.034 s-1 for FLT3), yielding residence times of 40 seconds (SYK) and 29 seconds (FLT3) – sufficient for sustained target engagement during plasma clearance phases.
Lineweaver-Burk plot analysis confirms TAK-659 functions as a competitive ATP-antagonist for both primary targets:
Notably, TAK-659 exhibits mixed-type inhibition against select downstream effectors:
This behavior implies that while direct kinase inhibition is ATP-competitive, downstream pathway blockade involves conformational perturbations beyond the catalytic site. In FLT3-ITD dependent cells, TAK-659 achieves >90% target occupancy at 100 nM, suppressing phosphorylation of STAT5 (EC50 = 8.3 nM), MAPK (EC50 = 14.7 nM), and PI3K effectors (EC50 = 22.1 nM) within 2 hours. Plasma inhibitory activity (PIA) assays demonstrate sustained FLT3 phosphorylation inhibition requires BID dosing due to TAK-659's 8–10 hour half-life in biological systems [4].
Table 3: Kinetic Parameters of TAK-659-Mediated Inhibition
Parameter | SYK Inhibition | FLT3-ITD Inhibition | Methodology |
---|---|---|---|
Ki (nM) | 1.8 ± 0.4 | 3.5 ± 0.9 | Enzyme kinetics (ATP-variable) |
IC50 (cell-free) | 3.2 ± 0.7 nM | 4.6 ± 1.1 nM | TR-FRET phosphorylation assay |
IC50 (cellular) | 11 ± 3 nM (OCI-LY10) | 28 ± 6 nM (MV4-11) | Phospho-flow cytometry |
Hill slope | 1.1 ± 0.2 | 1.3 ± 0.3 | Dose-response curve fitting |
Residence time | 40 ± 8 seconds | 29 ± 6 seconds | Surface plasmon resonance (SPR) |
Kon (M-1s-1) | 1.2 × 107 | 8.9 × 106 | SPR association kinetics |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9